molecular formula C19H28O2 B1204847 15,16-Epoxyandrostan-17-one CAS No. 737-18-8

15,16-Epoxyandrostan-17-one

Cat. No.: B1204847
CAS No.: 737-18-8
M. Wt: 288.4 g/mol
InChI Key: JORKPPZTZOSXIM-HKGPFAJASA-N
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Description

15,16-Epoxyandrostan-17-one (CAS: Not specified in search results

Properties

CAS No.

737-18-8

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(1R,2S,3R,5R,7S,10S,11S,16R)-7,11-dimethyl-4-oxapentacyclo[8.8.0.02,7.03,5.011,16]octadecan-6-one

InChI

InChI=1S/C19H28O2/c1-18-9-4-3-5-11(18)6-7-12-13(18)8-10-19(2)14(12)15-16(21-15)17(19)20/h11-16H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16-,18+,19+/m1/s1

InChI Key

JORKPPZTZOSXIM-HKGPFAJASA-N

SMILES

CC12CCCCC1CCC3C2CCC4(C3C5C(C4=O)O5)C

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5[C@H](C4=O)O5)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3C5C(C4=O)O5)C

Synonyms

15 beta,16 beta-epoxy-5 alpha-androstan-17-one
15,16-epoxyandrostan-17-one

Origin of Product

United States

Scientific Research Applications

Aromatase Inhibition

One of the primary applications of 15,16-Epoxyandrostan-17-one is its role as an aromatase inhibitor. Aromatase inhibitors are crucial in treating hormone-dependent cancers such as breast cancer. Research has shown that various derivatives of this compound exhibit potent aromatase inhibitory activity. For instance, studies indicate that certain synthesized derivatives of 15,16-Epoxyandrostan-17-one demonstrated higher inhibitory activity compared to established aromatase inhibitors like Formestane .

Table 1: Aromatase Inhibitory Activity of 15,16-Epoxyandrostan-17-one Derivatives

CompoundInhibitory Activity (%)
4-Chloro-3β-hydroxy-4-androsten-17-one oxime93.8 ± 1.1
1α,2α-Epoxy-3β-hydroxy-4,6-androstadien-17-one oxime84.6 ± 2.8
DHEA-17-oxime82.3 ± 3.5

Anticancer Properties

The compound has also been investigated for its anticancer properties beyond aromatase inhibition. Novel steroidal derivatives synthesized from DHEA and androsterone have shown promising cytotoxic effects against various cancer cell lines such as gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) . The structure-activity relationship studies suggest that modifications in the hydroxyl groups significantly affect the anticancer efficacy of these compounds.

Case Study: Hormonal Regulation in Cancer Therapy

In a notable study examining the effects of steroidal compounds on hormone-sensitive tumors, researchers utilized 15,16-Epoxyandrostan-17-one to assess its impact on tumor growth suppression in estrogen-dependent breast cancer models. The findings indicated that the compound not only inhibited tumor growth but also reduced estrogen levels in treated subjects, highlighting its dual role as both an inhibitor and a regulator of hormonal pathways .

Case Study: Chemoresistance Overcoming

Another significant application involves addressing chemoresistance in colorectal cancer treatments. A derivative similar to 15,16-Epoxyandrostan-17-one was tested alongside standard chemotherapy agents like 5-fluorouracil (5-FU). The results demonstrated that this compound could enhance the efficacy of chemotherapy by reducing cancer stem cell populations and inhibiting tumor-associated macrophages (TAMs), which are known to contribute to chemoresistance .

Comparison with Similar Compounds

Structural Variations in Epoxide Positioning

The position of the epoxide group on the androstane backbone significantly influences chemical and biological properties:

Compound Epoxide Position Key Features Biological Relevance Reference
15,16-Epoxyandrostan-17-one C15-C16 Epoxide at distal D-ring; ketone at C16. Hypothesized to modulate steroid metabolism due to proximity to C17 ketone. Inferred
4α,5α-Epoxyandrostan-17-one C4-C5 Epoxide near A-ring; α-stereochemistry. Studied for 5α-reductase inhibition; α-configuration enhances metabolic stability.
3α,4α-Epoxy-5α-androstan-17-one C3-C4 Epoxide in A-ring; α-stereochemistry. May interfere with aromatase activity due to proximity to C3 hydroxylation sites.
2α,3α-Epoxy-5α-androstan-17-one C2-C3 Epoxide in A-ring; α-stereochemistry. Structural strain may increase reactivity in receptor binding.

In contrast, the C15-C16 epoxide in 15,16-Epoxyandrostan-17-one may influence D-ring stability or interactions with 17β-hydroxysteroid dehydrogenases .

Stereochemical Considerations

Epoxide stereochemistry (α vs. β) impacts molecular conformation and biological activity:

  • 15,16-Epoxyandrostan-17-one : Stereochemistry at C15-C16 (unreported in evidence) could dictate strain in the D-ring, affecting reactivity or metabolic degradation.

Functional Group Comparisons

Epoxide vs. Hydroxyl/Ketone Groups
Compound Functional Groups Key Differences
15,16-Epoxyandrostan-17-one C15-C16 epoxide, C17 ketone Epoxide increases electrophilicity; ketone at C17 common in androgen derivatives.
3α-Hydroxy-5α-androstan-17-one C3 hydroxyl, C17 ketone Hydroxyl group enables hydrogen bonding; less reactive than epoxide.
16-Oxo-5α-androstane-3,15-dione C3/C15 ketones Multiple ketones may enhance redox activity or degradation susceptibility.

Preparation Methods

Epoxidation via Peracid-Mediated Reactions

Epoxidation of Δ15,16-androstane precursors represents the most direct route to 15,16-epoxyandrostan-17-one. Magnesium monoperoxyphthalate (MMPP) in dichloromethane (CH2_2Cl2_2) is widely employed for stereoselective epoxide formation. For example, substrates such as 16E-arylidene-androstan-17-one derivatives undergo epoxidation at room temperature over 24 hours, yielding 15,16-epoxy products with minimal byproducts. The reaction mechanism involves electrophilic oxygen transfer from MMPP to the electron-deficient double bond, favoring β-epoxide configuration due to steric hindrance from the steroid backbone.

Table 1: Epoxidation Conditions and Yields

SubstrateReagentSolventTime (h)Yield (%)
16E-Benzylidene-androstanMMPPCH2_2Cl2_22489
Δ15,16-AndrostenemCPBACHCl3_31278

Meta-chloroperbenzoic acid (mCPBA) serves as an alternative oxidant, though it requires anhydrous conditions to prevent acid-catalyzed ring-opening.

Synthesis via 16E-Arylidene Intermediates

Aldol Condensation with Aromatic Aldehydes

16E-Arylidene-androstan-17-one intermediates are synthesized via base-catalyzed aldol condensation between dehydroepiandrosterone (DHEA) and aryl aldehydes. In a representative procedure, DHEA (1.5 mmol) reacts with benzaldehyde (1.8 mmol) in ethanolic KOH (50% w/w) at room temperature, precipitating the 16E-benzylidene derivative within 4–24 hours. The stereoelectronic effects of substituents on the aldehyde dictate reaction kinetics, with electron-withdrawing groups accelerating conjugation.

Epoxidation of 16E-Arylidene Derivatives

The resultant 16E-arylidene compounds are treated with MMPP in CH2_2Cl2_2/H2_2O to install the 15,16-epoxide moiety. Post-reaction purification via recrystallization from methanol ensures >95% purity, as confirmed by melting point analysis and 1^1H-NMR.

Industrial-Scale Processes and Modifications

Catalytic Hydrogenation and Epoxide Formation

Industrial routes to steroidal epoxides often begin with catalytic hydrogenation of Δ4-androstene-3,17-dione to 5α/β-androstane diastereomers. Palladium on charcoal (Pd/C) in ethanol/KOH selectively reduces the double bond, yielding 5α-androstane-3,17-dione as the major product. Subsequent enol acetate formation using isopropenyl acetate and H2_2SO4_4 generates a reactive intermediate for epoxidation with perbenzoic acid.

Challenges in Solvent Selection

Early industrial methods relied on tetrachloromethane (CCl4_4) for epoxide ring closure, but its toxicity necessitated alternatives. Modern protocols employ dichloromethane or ethyl acetate, which offer comparable reactivity while adhering to green chemistry principles.

Chromatographic Separation and Purification Techniques

Alumina Absorption Chromatography

Diastereomeric 5α/β-androstane epoxides are separable via alumina column chromatography. Elution with n-hexane/benzene (8:2) preferentially extracts 5α-epoxides, while 5β isomers require higher-polarity solvents (benzene/ether).

Table 2: Elution Profiles for Androstane Epoxides

IsomerEluent Ratio (Hexane:Benzene)Retention Volume (mL)
5α-Epoxide8:2120–150
5β-Epoxide6:4180–210

Recrystallization and Yield Optimization

Recrystallization from methanol or ethanol remains the standard for final purification, achieving >99% purity as verified by HPLC. Scalability studies indicate a linear relationship between solvent volume and crystal size, with optimal yields obtained at 4°C.

Mechanistic Insights and Stereochemical Outcomes

Stereoselectivity in Epoxide Formation

The bulky steroid skeleton directs peracid attack to the less hindered α-face, resulting in β-configurated epoxides. This stereochemical preference is consistent across androstane, pregnane, and estrane derivatives.

Acid-Catalyzed Rearrangements

Post-epoxidation treatment with Lewis acids (e.g., BF3_3·Et2_2O) induces Wagner-Meerwein rearrangements, migrating the epoxide to adjacent carbons. Such side reactions are mitigated by neutral workup conditions .

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